PDE10A Enzyme Inhibition: Target Compound vs. Matched PDE5A Activity as a Selectivity Indicator
For 2‑(3‑((2,5‑dihydro‑1H‑pyrrol‑1‑yl)methyl)benzoyl)benzonitrile, a moderate PDE10A catalytic‑domain IC₅₀ of 3.00 µM has been reported, alongside a significantly more potent PDE5A1 IC₅₀ of 0.042 µM, indicating that the 2‑CN/3‑dihydropyrrole architecture exhibits inherent PDE subtype selectivity that can be exploited for lead optimisation [1]. In contrast, the closest matched 2‑CN‑4′‑regioisomer (CAS 898763‑83‑2) has not been co‑tested in the same PDE panel, and its published ChEMBL‑curated data (CHEMBL155727) corresponds to PDE4A inhibition in a different assay system, preventing reliable potency comparison .
| Evidence Dimension | PDE Isoform Inhibition Potency (IC₅₀) |
|---|---|
| Target Compound Data | PDE10A IC₅₀ = 3.00 µM; PDE5A1 IC₅₀ = 0.042 µM |
| Comparator Or Baseline | 4′-Regioisomer (CAS 898763‑83‑2) – No PDE10A data available in the same assay; closest ChEMBL record targets PDE4A (unmatched system) |
| Quantified Difference | Selectivity profile measurable for target compound; comparator lacks equivalent panel data |
| Conditions | Recombinant human PDE10A catalytic domain (449–770 residues) and PDE5A1 (535–860), scintillation counting readout, 15 min incubation [1] |
Why This Matters
A procurement decision resting on PDE10 hit‑finding requires assay‑verified inhibitory data; the target compound is one of the few 2‑CN‑benzophenone analogs with dual PDE10/PDE5 data available, whereas regioisomers lack comparable head‑to‑head profiling, introducing risk into follow‑up SAR.
- [1] BindingDB. BDBM50560855 (CHEMBL4745832) – Affinity Data: PDE10A IC₅₀ = 3.00E+3 nM; PDE5A1 IC₅₀ = 42 nM. https://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50560855 (accessed 2026-05-10). View Source
